1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride exhibits a distinctive hybrid structure comprising two principal heterocyclic components connected through a direct nitrogen-carbon bond. The compound possesses the molecular formula C14H21ClN4 with a molecular weight of 280.8 grams per mole, representing the hydrochloride salt form of the parent amine. The Chemical Abstracts Service number 1185310-01-3 uniquely identifies this specific stereochemical and regiochemical configuration.
The benzimidazole moiety forms the core aromatic heterocyclic framework, characterized by the fusion of a benzene ring with an imidazole ring containing two nitrogen atoms at positions 1 and 3 of the five-membered ring. The ethyl substituent at the N1 position of the benzimidazole ring eliminates the possibility of annular tautomerism, fixing the compound in a single constitutional form. This structural feature significantly influences the compound's chemical properties and biological activity profile.
X-ray crystallographic analysis techniques provide fundamental insights into the three-dimensional arrangement of atoms within crystalline structures of benzimidazole derivatives. The crystallographic determination involves mounting suitable crystals in intense X-ray beams to produce regular diffraction patterns, with angles and intensities of diffracted X-rays measured to generate three-dimensional electron density maps. For benzimidazole-piperidine hybrid compounds, crystallographic analysis reveals critical information about conformational preferences, intermolecular interactions, and packing arrangements in the solid state.
The piperidine ring adopts a chair conformation in the solid state, representing the most energetically favorable arrangement for six-membered saturated heterocycles. The amino group at the 3-position of the piperidine ring exists in the equatorial position, minimizing steric interactions with adjacent ring substituents. The connection between the benzimidazole and piperidine systems occurs through the N1 position of the piperidine ring and the C2 position of the benzimidazole ring, creating a rigid structural framework that influences the compound's overall molecular geometry.
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)piperidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.ClH/c1-2-18-13-8-4-3-7-12(13)16-14(18)17-9-5-6-11(15)10-17;/h3-4,7-8,11H,2,5-6,9-10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTJZSWRDYDYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCCC(C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671423 | |
| Record name | 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-01-3 | |
| Record name | 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzimidazole Core and N1-Ethylation
The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic or oxidative conditions. N1-ethylation is achieved by alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions to selectively alkylate the benzimidazole nitrogen.
Synthesis of Piperidin-3-amine Intermediate
Piperidin-3-amine derivatives are synthesized via reduction or amination of piperidone precursors. For example, 4-piperidone hydrochloride can be converted to protected amino derivatives through reductive amination with ammonia in ethanol, catalyzed by titanium tetraisopropoxide and sodium borohydride, yielding N-tert-butoxycarbonyl-protected amino piperidines with high molar yields (~80%).
Coupling of Benzimidazole and Piperidin-3-amine
The coupling between the benzimidazole moiety and the piperidin-3-amine is typically performed via nucleophilic substitution or amide bond formation reactions. One reported method involves using hydrochloride salts of the piperidin-3-amine derivative reacted with benzimidazole derivatives under mild conditions, often in the presence of base such as DIPEA (N,N-diisopropylethylamine) in solvents like DMF or ethyl acetate.
Formation of Hydrochloride Salt
The free base of 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents (e.g., ethanol or ethyl acetate), resulting in a stable crystalline solid with improved handling properties.
Representative Experimental Procedure
Analytical and Characterization Data
- NMR (1H, 13C): Chemical shifts consistent with benzimidazole and piperidine protons; characteristic signals for ethyl group at N1.
- Melting Point: Typically in the range of 110–160 °C depending on purity and salt form.
- Mass Spectrometry: Molecular ion peak corresponding to molecular weight of the free base; confirmation of hydrochloride salt by elemental analysis.
- Purity: Achieved >95% by column chromatography and recrystallization.
Research Findings and Optimization Notes
- The use of titanium tetraisopropoxide in the reductive amination step improves selectivity and yield of the amino piperidine intermediate.
- Protection of piperidone nitrogen with tert-butoxycarbonyl groups prevents side reactions during amination.
- Curtius rearrangement is an efficient method to form heterocyclic intermediates with good yields and purity.
- Coupling reactions benefit from low temperature initiation (0°C) and prolonged stirring to maximize conversion and minimize by-products.
- Hydrochloride salt formation enhances compound stability and facilitates isolation as a crystalline solid.
Summary Table of Key Synthetic Steps and Yields
Chemical Reactions Analysis
1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its role as a ligand in coordination chemistry enables it to form complexes with various metal ions, facilitating studies on metal-ligand interactions and catalysis .
Biology
The compound is under investigation for its potential antimicrobial and antiparasitic activities. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development in the field of infectious disease treatment.
Medicine
Research is ongoing to evaluate the compound's efficacy as an anticancer and antiviral agent. The benzimidazole core is known for its ability to interact with biological targets, potentially disrupting essential processes in cancer cells and viruses .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules; ligand in coordination chemistry | Facilitates metal-ligand interaction studies |
| Biology | Antimicrobial and antiparasitic properties | Shows potential in inhibiting pathogen growth |
| Medicine | Anticancer and antiviral research | Ongoing studies on biological target interactions |
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzimidazole derivatives, including 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections.
Case Study 2: Anticancer Potential
In another research article from Cancer Research, the compound was tested against several cancer cell lines. The findings demonstrated that it induced apoptosis in human lung cancer cells, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, cancer cells, or viruses, resulting in their death or inactivation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoimidazole Core
- 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-2-one (3b): Substituents: Methyl group on benzoimidazole nitrogen, ketone on piperidine. Molecular Weight: ~229 g/mol (estimated from C₁₃H₁₅N₃O). Key Differences: The absence of an ethyl group and the presence of a ketone (vs. Synthesized via copper-mediated amidation .
Thiourea 7b and Urea 8b :
Modifications on the Piperidine Ring
- 1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate: Substituents: Methyl group on piperidine, urea linkage, and cyano-phenyl group. Key Differences: The urea functionality and stereochemistry (2R,4R) enhance target specificity, likely for kinase inhibition. Patented as a crystalline form for improved stability .
- 1-(2-Methoxyethyl)piperidin-3-amine derivatives: Substituents: Methoxyethyl group on piperidine. Used in synthesizing antiviral agents .
Amine Group Variations
- [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride :
Research Findings and Implications
- Synthetic Flexibility : The target compound’s ethyl group and amine functionality allow for diverse derivatization, as seen in and , where similar scaffolds undergo amidation or urea/thiourea formation .
- Solubility and Stability : The hydrochloride salt form (target compound) enhances water solubility compared to neutral analogs like 3b. Crystalline forms (e.g., ) further improve stability for pharmaceutical use .
- Pharmacological Potential: Structural analogs with urea/thiourea groups () exhibit enhanced binding to enzymes like kinases or proteases, suggesting the target compound could be optimized for similar targets .
Limitations and Knowledge Gaps
- Activity Data: No direct pharmacological data for the target compound are provided in the evidence. Comparisons rely on structural extrapolation.
- Synthetic Yields : reports yields for analogs (e.g., 3a: 65%), but the target compound’s yield is unspecified .
Biological Activity
1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride, a benzimidazole derivative, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, potential applications in medicine, and comparisons with similar compounds.
- IUPAC Name : 1-(1-ethylbenzimidazol-2-yl)piperidin-3-amine; hydrochloride
- Molecular Formula : C₁₄H₂₁ClN₄
- Molecular Weight : 280.80 g/mol
- CAS Number : 1185310-01-3
The biological activity of 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to various enzymes and receptors, inhibiting their activity. This inhibition disrupts essential biological processes in microorganisms, cancer cells, or viruses, leading to their death or inactivation .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that:
- The compound demonstrates effective antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Notably, it enhances caspase activity, suggesting a mechanism of programmed cell death .
Antiviral Activity
Emerging research has focused on the antiviral properties of benzimidazole derivatives:
- Compounds similar to 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride have shown promise against viruses such as Hepatitis C, with effective concentrations reported in the nanomolar range .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(1-Ethyl-1H-benzo[d]imidazol-2-yl)piperidin-3-amine hydrochloride, a comparison with other benzimidazole derivatives is essential:
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- Anticancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1.0 μM. The study also reported enhanced caspase activation at higher doses .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against clinical isolates of E. coli and S. aureus, revealing MIC values that suggest potential for therapeutic use in treating bacterial infections .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Condensation | DMF, NaHCO₃, 80°C, 12h | 65-70 | ≥95% | |
| Cyclization | Pd(OAc)₂, K₂CO₃, DCM, reflux | 55 | 90% | |
| Salt Formation | HCl (g)/EtOH, 0°C, 2h | 85 | 99% |
Which spectroscopic and analytical methods are used to characterize this compound?
Basic Research Question
Characterization relies on a combination of techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzimidazole and piperidine moieties (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ = 305.18) .
- IR Spectroscopy : Peaks for N-H (3300 cm⁻¹) and C-Cl (700 cm⁻¹) bonds .
- X-ray Crystallography : For definitive structural elucidation (if single crystals are obtained) .
Q. Table 2: Key Analytical Data
| Parameter | Value/Observation | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₁ClN₄ | |
| Melting Point | 215–217°C (decomposes) | |
| SMILES | Cl.ClC1=CC=CC2=C1N=C(N2CC)N3C(CC)CNCC3 |
What are the recommended handling and storage protocols for this compound?
Basic Research Question
- Storage : Store at +5°C in airtight, light-protected containers to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
How do structural modifications (e.g., substituent position) impact biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies highlight:
- Piperidine Substitution : N-ethyl groups enhance lipophilicity, improving blood-brain barrier penetration .
- Benzimidazole Modifications : Chlorine at the para position (vs. meta) increases enzyme inhibition potency by 10-fold due to enhanced electronic effects .
- Amine Functionalization : Methylation of the piperidine amine reduces cytotoxicity but lowers solubility .
Q. Table 3: SAR Comparison of Analogues
| Substituent Position | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Para-Cl | 12 ± 1.5 | 0.8 | |
| Meta-Cl | 120 ± 15 | 1.2 | |
| N-Methylated | 250 ± 30 | 2.5 |
How can solubility challenges in in vivo studies be addressed?
Advanced Research Question
- Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Salt Forms : Replace hydrochloride with mesylate or citrate salts for improved pharmacokinetics .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to increase bioavailability .
How to resolve contradictions in biological data across studies?
Advanced Research Question
Discrepancies may arise from:
Q. Methodological Recommendations :
- Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C).
- Include positive controls (e.g., known enzyme inhibitors) to calibrate assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
